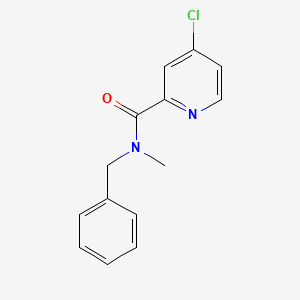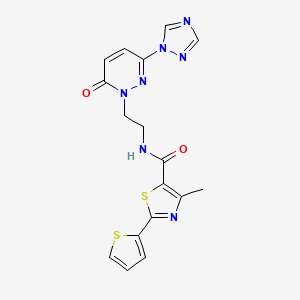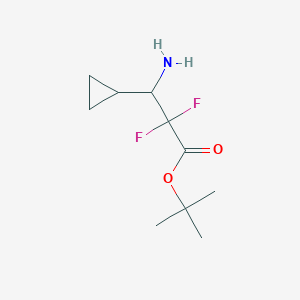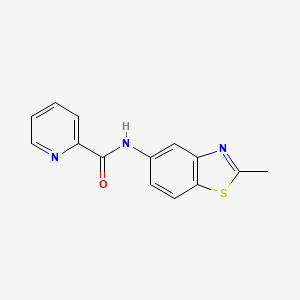
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide” is a complex organic compound. It’s a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . The compound also contains a carboxamide group attached to the thiophene ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of thiophene-2-carbohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone . The reaction mixture is dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid, stirred under reflux for 3 hours, then cooled to room temperature and filtered . After six days, yellow block crystals are obtained .Molecular Structure Analysis
The molecular structure of similar compounds shows an E configuration around the C=N bond . The thiophene and the 5-chloro-2-hydroxyphenyl ring are almost parallel, with a dihedral angle of 1.6° . In the crystal structure, the molecules are linked into chains along the b-axis by O-H/N and C-H-O hydrogen bonds .Wissenschaftliche Forschungsanwendungen
I have conducted a search on the scientific research applications of thiophene carboxamide derivatives, as specific information on “5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide” was not readily available. Below are potential applications based on the general properties and activities of thiophene carboxamide derivatives:
Antimicrobial Activity
Thiophene carboxamide derivatives have been shown to possess significant antimicrobial properties. They are particularly effective against Gram-positive bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa .
Antioxidant Properties
Some thiophene carboxamide compounds exhibit antioxidant activity, which can be comparable to reference antioxidants like ascorbic acid. This property is beneficial in combating oxidative stress and may have implications in preventing diseases associated with free radical damage .
Anti-inflammatory and Analgesic Effects
Thiophene derivatives, including carboxamides, have been reported to show analgesic and anti-inflammatory activities. These effects make them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antihypertensive Applications
Certain thiophene derivatives are explored for their antihypertensive effects, which could lead to new treatments for high blood pressure .
Antitumor Activity
The antitumor activity of thiophene carboxamide derivatives makes them interesting subjects for cancer research. They may contribute to the development of novel chemotherapeutic agents .
Corrosion Inhibition
In material science, thiophene derivatives are used as corrosion inhibitors for metals. This application is crucial in extending the life of metal components in various industries .
Light-Emitting Diodes (LEDs)
Thiophene derivatives are also utilized in the fabrication of light-emitting diodes (LEDs), highlighting their importance in electronics and material science .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWMOPDUPXZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)

![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
